molecular formula C9H7ClN2 B3024616 8-Chloroquinolin-3-amine CAS No. 347146-21-8

8-Chloroquinolin-3-amine

Cat. No. B3024616
CAS RN: 347146-21-8
M. Wt: 178.62 g/mol
InChI Key: AUEFQGAQNYYPQE-UHFFFAOYSA-N
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Description

8-Chloroquinolin-3-amine is a chemical compound with the CAS Number: 347146-21-8 . It has a molecular weight of 178.62 and its IUPAC name is 8-chloro-3-quinolinamine . It is a solid at room temperature .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 8-Chloroquinolin-3-amine, has been a subject of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols involve the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .


Molecular Structure Analysis

The molecular structure of 8-Chloroquinolin-3-amine consists of a total of 20 bonds. There are 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary aromatic amine, and 1 Pyridine .


Chemical Reactions Analysis

The chemical reactions involving 8-Chloroquinolin-3-amine are part of the broader field of quinoline chemistry. The reactions typically involve the construction and functionalization of the quinoline scaffold . For example, the condensation of primary aryl amine with β-diketone in acid catalysis, followed by ring closure of a Schiff base, affords quinoline .


Physical And Chemical Properties Analysis

8-Chloroquinolin-3-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Antibacterial Properties

A study by Al-Hiari et al. (2007) focused on synthesizing new 8-nitrofluoroquinolone derivatives, involving 8-chloroquinolin-3-amine, and exploring their antibacterial properties. These compounds exhibited significant antibacterial activity against both gram-positive and gram-negative strains, particularly effective against S. aureus with a minimum inhibitory concentration (MIC) range of approximately 2-5 microg/mL. This study underscores the potential of 8-chloroquinolin-3-amine derivatives in developing new antibacterial agents (Al-Hiari et al., 2007).

Antifungal and Antidepressant Activities

Kumar et al. (2011) synthesized a series of derivatives involving 2-chloro-8-methylquinoline amine, structurally related to 8-chloroquinolin-3-amine, to assess their antifungal and antidepressant properties. These compounds showed promising antifungal activity against various strains and significant antidepressant activity, highlighting their potential therapeutic applications (Kumar et al., 2011).

Antimalarial Activity

Ekengard et al. (2015) investigated ruthenium and osmium arene complexes containing ligands based on the 4-chloroquinoline framework, related to 8-chloroquinolin-3-amine. These complexes were evaluated for their antimalarial activity against Plasmodium falciparum strains. The results showed that while coordination with ruthenium and osmium reduced the antimalarial activity compared to free ligands, some complexes had promising antimalarial properties (Ekengard et al., 2015).

Applications in Cell Physiology

Asad et al. (2017) explored the use of tertiary amines linked to 8-chloroquinolin-3-amine derivatives for applications in studying cell physiology. They demonstrated efficient release of bioactive molecules through photoactivation, which could be highly beneficial in gene editing and other cellular processes (Asad et al., 2017).

Applications in Organic Chemistry

A study by Lu et al. (2018) described an acid-promoted cascade reaction involving 4-chloroquinolin-3-yl carbamates, structurally related to 8-chloroquinolin-3-amine, for the assembly of imidazo[4,5-c]quinolin-2-one derivatives. This study highlights the utility of chloroquinolin derivatives in advanced organic synthesis and the development of bioactive compounds (Lu et al., 2018).

Safety and Hazards

The safety information for 8-Chloroquinolin-3-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if the compound is on the skin or in the eyes, or if it is ingested .

properties

IUPAC Name

8-chloroquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEFQGAQNYYPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313265
Record name 8-Chloro-3-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloroquinolin-3-amine

CAS RN

347146-21-8
Record name 8-Chloro-3-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=347146-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-3-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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